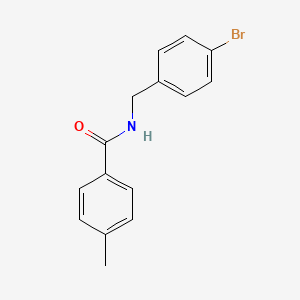

N-(4-Bromobenzyl)-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEDPCLNDJYFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Bromobenzyl 4 Methylbenzamide

Established Synthetic Pathways for Benzamide (B126) Formation

The creation of the amide bond in N-(4-Bromobenzyl)-4-methylbenzamide is central to its synthesis. This is typically achieved through well-established amidation reactions and coupling strategies, which involve the reaction of an amine with a carboxylic acid derivative.

Amidation Reactions and Coupling Strategies

The most common and direct method for synthesizing this compound is the acylation of 4-bromobenzylamine (B181089) with 4-methylbenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, forms the stable amide linkage. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Alternative coupling strategies can also be employed, particularly when starting from the carboxylic acids. Reagents that activate the carboxylic acid group of 4-methylbenzoic acid, such as thionyl chloride or oxalyl chloride, are used to form the more reactive acyl chloride in situ. chemicalbook.com Subsequently, the addition of 4-bromobenzylamine leads to the formation of the target amide. Other coupling agents used in amide bond formation include carbodiimides, which facilitate the reaction between a carboxylic acid and an amine.

Recent advancements have also explored metal-free amidation strategies. For instance, a two-step, one-pot protocol has been reported for converting nitroarenes to N-aryl amides without the need to isolate the potentially hazardous aniline (B41778) derivatives. unimi.it While not directly applied to this compound, this highlights the evolving landscape of amide bond formation.

A specific synthesis of a related compound, N-(4-bromobenzyl)benzamide, was achieved with an 80% yield by reacting benzamide with 4-bromobenzyl alcohol in a tandem hydration/N-alkylation reaction catalyzed by an iridium complex. rsc.org

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors: 4-bromobenzylamine and 4-methylbenzoyl chloride.

Synthesis of 4-Bromobenzylamine:

4-Bromobenzylamine can be prepared through several routes. ontosight.ai A common laboratory method is the reductive amination of 4-bromobenzaldehyde (B125591). chemicalbook.com This typically involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent to form the amine. ontosight.ai Another approach is the reduction of 4-bromobenzonitrile.

A two-step synthesis has been detailed where 4-bromobenzaldehyde is first converted to 4-bromobenzaldehyde oxime by reacting it with hydroxylamine (B1172632) hydrochloride. google.com The subsequent hydrogenation of the oxime yields 4-bromobenzylamine. google.com This method can achieve yields of no less than 70%. google.com

| Precursor | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 4-Bromobenzaldehyde Oxime | 4-Bromobenzaldehyde, Hydroxylamine hydrochloride | Sodium hydroxide, Water | 70°C | 3 hours | 96% |

| 4-Bromobenzylamine | 4-Bromobenzaldehyde | Ammonium hydroxide, Hydrogen, Cobalt-based catalyst, Ethanol (B145695) | 130°C | 12 hours | 91% chemicalbook.com |

Synthesis of 4-Methylbenzoyl Chloride:

4-Methylbenzoyl chloride is typically synthesized from 4-methylbenzoic acid (p-toluic acid). chegg.com The most common method involves treating 4-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chegg.comlookchem.comgoogle.com These reagents effectively convert the carboxylic acid into the more reactive acyl chloride. chegg.comlookchem.comgoogle.com 4-Methylbenzoic acid itself can be produced by the oxidation of p-xylene. An alternative starting material is toluene (B28343), which can be converted to 4-methylbenzoyl chloride. chegg.com

| Product | Starting Material | Reagents |

| 4-Methylbenzoyl chloride | 4-Methylbenzoic acid | Thionyl chloride or Oxalyl chloride chegg.comlookchem.comgoogle.com |

| 4-Methylbenzoyl chloride | Toluene | Multiple steps |

Advanced and Regioselective Synthesis Approaches for Benzamide Derivatives

Modern synthetic chemistry offers more sophisticated methods for constructing benzamide derivatives, including strategies that allow for late-stage functionalization and the rapid generation of diverse compound libraries.

C(sp²)-H Functionalization Strategies

C(sp²)-H functionalization has emerged as a powerful tool in organic synthesis, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds on aromatic rings without the need for pre-functionalized starting materials like aryl halides. researchgate.net In the context of benzamide synthesis, transition metal-catalyzed C-H activation allows for the introduction of various substituents at specific positions on the benzamide scaffold. researchgate.netnih.gov

For instance, nickel-catalyzed C(sp²)-H coupling reactions of benzamides with toluene derivatives have been demonstrated, utilizing an 8-aminoquinoline (B160924) directing group. acs.org Similarly, copper-mediated C(sp²)-H amination of benzamides with anilines has been reported. acs.org These methods provide pathways to complex benzamide derivatives that would be challenging to access through traditional cross-coupling reactions. While not explicitly reported for this compound, these strategies offer potential routes for its synthesis or further derivatization.

Diversity-Oriented Synthesis (DOS) in Benzamide Library Generation

Diversity-Oriented Synthesis (DOS) is a strategy aimed at the efficient creation of structurally diverse small molecule libraries for high-throughput screening. cam.ac.uknih.govscispace.com This approach is valuable in medicinal chemistry for the discovery of new bioactive compounds. nih.govnih.gov The benzamide scaffold is a common feature in many pharmaceuticals, making it an attractive target for DOS. acs.org

DOS strategies for benzamide libraries often involve combining a set of diverse building blocks (e.g., various substituted benzoic acids and amines) in a combinatorial fashion. acs.org These syntheses can be performed on a solid phase, which simplifies purification. cam.ac.uk The generation of libraries of benzofuran- and 2,3-dihydrobenzofuran-based carboxamides showcases the application of DOS to create structurally distinct scaffolds from common building blocks. acs.org Such an approach could be used to generate a library of analogs of this compound by varying the substituents on both the benzylamine (B48309) and benzoyl moieties.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature and stoichiometry of the base used.

For the classical amidation of 4-bromobenzylamine with 4-methylbenzoyl chloride, aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) are commonly used. The reaction is often run at room temperature, although gentle heating may be employed to ensure completion. The choice of base can also influence the reaction; while pyridine is effective, other non-nucleophilic bases like triethylamine can also be used.

In a study on the synthesis of amidoalkyl naphthols, various catalysts and temperatures were screened to find the optimal conditions. researchgate.net This highlights the importance of systematic optimization. For example, the yield of the desired product increased significantly as the temperature was raised from 60°C to 100°C. researchgate.net

| Entry | Catalyst (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | - | - | 100 | 100 | 15 |

| 2 | 0.015 | - | 60 | 30 | 50 |

| 3 | 0.015 | - | 70 | 20 | 70 |

| 4 | 0.015 | - | 80 | 15 | 80 |

| 5 | 0.015 | - | 90 | 10 | 85 |

| 6 | 0.015 | - | 100 | 4 | 90 |

This table is adapted from a study on the optimization of a related amidation reaction and serves as an example of the parameters that can be optimized. researchgate.net

Careful control of these factors can lead to high yields of the desired product while minimizing the formation of impurities. Purification is typically achieved by recrystallization or column chromatography.

Catalyst Systems and Solvent Effects

The formation of the amide linkage in this compound and related structures can be achieved through various catalytic methods. The choice of catalyst and solvent is pivotal, influencing reaction rates, yields, and the environmental impact of the synthesis.

One effective method for synthesizing this compound is through a Ritter-type amidation reaction. A study details the use of a magnetic nanoparticle catalyst, specifically SiO2 coated on CoFe2O4 nanoparticles functionalized with N-propyldiethylenetriamine sulfamic acid (CoFe2O4@SiO2-DASA). This heterogeneous catalyst facilitates the reaction between an alcohol and a nitrile. chemicalbook.com In a direct synthesis of the target compound, the reaction was conducted under solvent-free conditions, yielding 81% of the product. chemicalbook.com The ability to perform the reaction without a solvent offers significant green chemistry advantages, reducing waste and simplifying product workup. researchgate.net

For benzamide synthesis in general, the solvent choice has a profound impact. Studies on the synthesis of N-pyridinyl benzamides using a Fe2Ni-BDC bimetallic metal-organic framework catalyst found dichloromethane (DCM) to be a suitable solvent. mdpi.com In other systems, such as the synthesis of benzamide derivatives using a nanoporous heterogeneous acid catalyst (SBA-Pr-SO3H), polar aprotic solvents like acetonitrile (B52724) (MeCN) provided higher yields compared to polar protic solvents like ethanol (EtOH) or water. orientjchem.org The interaction between the solvent and the reactants can stabilize transition states and influence reaction pathways. For instance, ethanol and methanol (B129727) can form hydrogen bonds which may affect the reactivity of the starting materials. veterinaria.org

The table below summarizes various catalyst systems and solvents used in the synthesis of N-substituted benzamides, illustrating the diversity of approaches available.

| Catalyst System | Reactants | Solvent | Key Findings | Reference |

| CoFe2O4@SiO2-DASA | 4-Bromobenzyl alcohol, 4-Methylbenzonitrile | Solvent-free | Achieved 81% yield of this compound. chemicalbook.com | chemicalbook.com |

| SBA-Pr-SO3H | 2-Aminobenzamide (B116534), Benzoyl chlorides | Acetonitrile (MeCN) | Polar aprotic solvents gave higher yields than polar protic ones. orientjchem.org | orientjchem.org |

| Fe2Ni-BDC | 2-Aminopyridine, trans-β-Nitrostyrene | Dichloromethane (DCM) | Effective for Michael addition amidation reaction. mdpi.com | mdpi.com |

| Ru(bpy)32 | p-Isocyanotoluene, Diphenyliodonium triflate | Not specified | Photoredox catalysis enables arylation of isonitriles to form amides. beilstein-journals.org | beilstein-journals.org |

| Iodine-Alumina | N-aryl-N'-benzoylthioureas | Solvent-free | Favors benzamide formation with electron-donating groups on the aryl ring. researchgate.net | researchgate.net |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters in the synthesis of this compound, directly affecting reaction kinetics and product yield. Most amide synthesis procedures are conducted at atmospheric pressure, although reactions in sealed vessels can lead to a slight increase in pressure upon heating.

In the specific synthesis of this compound using a CoFe2O4@SiO2-DASA catalyst, the reaction was carried out by heating a mixture of the alcohol and nitrile at 80°C for 4 hours under solvent-free conditions. chemicalbook.com This moderate temperature is sufficient to drive the reaction to completion without causing degradation of the reactants or products.

Studies on related benzamide syntheses demonstrate a range of effective temperatures. For example, the synthesis of quinazolinone derivatives from 2-aminobenzamide under solvent-free conditions with an SBA-Pr-SO3H catalyst showed that increasing the temperature to 130°C significantly improved the reaction progress and yield. orientjchem.org Similarly, the synthesis of N-(pyridin-2-yl)-benzamides using a Fe2Ni-BDC catalyst was performed at 80°C. mdpi.com In contrast, some bromination reactions for creating precursors are conducted at varied temperatures, such as 50°C, 60°C, or 85°C, depending on the specific reagents and promoters used. nih.gov

The following table outlines the temperature conditions for several benzamide synthesis methodologies.

| Synthesis Method | Catalyst | Temperature | Pressure | Key Findings | Reference |

| Ritter Amidation | CoFe2O4@SiO2-DASA | 80°C | Atmospheric | Effective for this compound synthesis. chemicalbook.com | chemicalbook.com |

| Condensation Reaction | SBA-Pr-SO3H | 130°C | Atmospheric | Higher temperature increased product yield under solvent-free conditions. orientjchem.org | orientjchem.org |

| Michael Addition Amidation | Fe2Ni-BDC | 80°C | Atmospheric | Optimal temperature for the synthesis of N-pyridinyl benzamides. mdpi.com | mdpi.com |

| C(sp2)-H Bromination | Pd(OAc)2 / Na2S2O8 | 50 - 60°C | Sealed Tube | Temperature varied based on substrate and specific promoter system. nih.gov | nih.gov |

| C(sp2)-H Bromination | NBS / TFAA | 85°C | Sealed Tube | Higher temperature used for a different promoter system in bromination. nih.gov | nih.gov |

Purification Techniques in Benzamide Synthesis

After the synthesis of this compound, purification is a critical step to remove unreacted starting materials, catalysts, and byproducts. The most common and effective method reported for the purification of this and related benzamides is column chromatography. chemicalbook.comnih.govrsc.org

In the direct synthesis of this compound, the crude product was purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. chemicalbook.com This technique separates compounds based on their polarity, allowing for the isolation of the desired amide. The progress of the reaction and the purity of the fractions are typically monitored by thin-layer chromatography (TLC). chemicalbook.com

The general workflow for purification often involves several steps. After the reaction is complete, if a solid catalyst is used, it is first removed by filtration. orientjchem.org For the magnetic CoFe2O4@SiO2-DASA catalyst, it was conveniently separated using an external magnet. chemicalbook.com The reaction mixture is then typically worked up by adding a solvent like ethyl acetate and washing the organic layer, for example with brine. rsc.org The organic phase is then dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4) and the solvent is evaporated under reduced pressure to yield the crude product, which is then subjected to chromatography. chemicalbook.comrsc.org

The choice of eluent for column chromatography is crucial for achieving good separation. Different solvent systems are employed depending on the specific properties of the benzamide being purified.

| Compound Type | Purification Method | Eluent System | Workup Steps | Reference |

| This compound | Column Chromatography | Hexane / Ethyl Acetate | Catalyst removal by magnet, solvent evaporation. chemicalbook.com | chemicalbook.com |

| N-Aryl Benzamides | Column Chromatography | Petroleum Ether / Ethyl Acetate (2:1) | Concentration, dissolution in DCM, washing with brine, drying over MgSO4. rsc.org | rsc.org |

| Brominated N-Methylbenzamides | Column Chromatography | Dichloromethane (DCM) / Methanol (MeOH) (900:1) | TLC monitoring, solvent evaporation. nih.gov | nih.gov |

| N-Substituted Benzamides | Filtration and Crystallization | Hot convenient crystallization solvent | Catalyst removed by filtration, product crystallized from filtrate. orientjchem.org | orientjchem.org |

Spectroscopic and Computational Characterization of N 4 Bromobenzyl 4 Methylbenzamide

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the N-(4-Bromobenzyl)-4-methylbenzamide molecule can be established.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. Based on the analysis of closely related compounds, such as N-benzyl-4-methylbenzamide and N-(4-methylbenzyl)benzamide, the anticipated chemical shifts (δ) are as follows rsc.org:

Amide Proton (N-H): A broad singlet is expected to appear in the downfield region, typically between δ 6.0 and 8.5 ppm. The broadness of this signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

Aromatic Protons: The spectrum will show signals for the two substituted benzene (B151609) rings.

The protons on the 4-methylbenzoyl group are expected to appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The two protons adjacent to the carbonyl group will be deshielded and appear further downfield compared to the two protons adjacent to the methyl group.

The protons on the 4-bromobenzyl group will also present as two doublets. The presence of the electron-withdrawing bromine atom will influence their chemical shifts.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the nitrogen atom and the 4-bromophenyl ring are expected to appear as a doublet around δ 4.5-5.0 ppm, with the splitting caused by coupling to the amide proton (N-H).

Methyl Protons (-CH₃): A sharp singlet for the three protons of the methyl group on the 4-methylbenzoyl moiety is anticipated in the upfield region, typically around δ 2.4 ppm rsc.org.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide (N-H) | 6.0 - 8.5 | Broad Singlet |

| Aromatic (4-methylbenzoyl) | 7.0 - 8.0 | Doublet |

| Aromatic (4-bromobenzyl) | 7.0 - 7.5 | Doublet |

| Methylene (-CH₂-) | 4.5 - 5.0 | Doublet |

| Methyl (-CH₃) | ~2.4 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are based on data from analogous structures.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is the most deshielded carbon and is expected to have a chemical shift in the range of δ 165-170 ppm.

Aromatic Carbons: The eight aromatic carbons will give rise to several signals between δ 120 and 145 ppm. The carbons attached to the bromine and the carbonyl group, as well as the carbon bearing the methyl group, will have distinct chemical shifts due to the electronic effects of these substituents.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to resonate in the range of δ 40-50 ppm.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and will appear at the highest field, typically around δ 20-25 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic (C-Br) | ~122 |

| Aromatic (C-C=O) | ~135 |

| Aromatic (C-CH₃) | ~142 |

| Aromatic (CH) | 127 - 132 |

| Methylene (-CH₂-) | 40 - 50 |

| Methyl (-CH₃) | 20 - 25 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the amide proton (N-H) and the methylene protons (-CH₂-), confirming their adjacent positions. It would also show correlations between adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, the methylene protons to the methylene carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted carbons in the aromatic rings. For example, correlations would be expected between the methylene protons and the carbons of the 4-bromophenyl ring, as well as the carbonyl carbon.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of the functional groups within a molecule. These techniques are complementary and together offer a comprehensive vibrational profile.

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands for the amide, aromatic, and alkyl functionalities. The assignment of these frequencies can be made by comparison with known data for similar compounds like N-(4-bromophenyl) benzamide (B126) and 4-methylbenzamide (B193301) rsc.orgresearchgate.net.

N-H Stretching: The amide N-H stretching vibration is expected to appear as a strong band in the FT-IR spectrum, typically in the region of 3300-3400 cm⁻¹ rsc.org.

C=O Stretching: The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the FT-IR spectrum and is expected around 1640-1680 cm⁻¹ rsc.orgrdd.edu.iq.

C-N Stretching and N-H Bending: The amide II band, a mixture of C-N stretching and N-H in-plane bending, typically appears in the region of 1520-1570 cm⁻¹.

Aromatic C-H Stretching: These vibrations give rise to bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings are expected to produce several bands in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

CH₃ and CH₂ Vibrations: The stretching and bending vibrations of the methyl and methylene groups will also be present in the spectrum.

Interactive Data Table: Predicted Characteristic FT-IR Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3300 - 3400 |

| Amide (C=O) | Stretching (Amide I) | 1640 - 1680 |

| Amide (C-N/N-H) | Bending (Amide II) | 1520 - 1570 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Aryl Halide (C-Br) | Stretching | 500 - 600 |

Vibrational Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the bonding structure of a molecule. For this compound, the vibrational modes can be assigned to specific molecular motions, a process that is greatly enhanced by Potential Energy Distribution (PED) analysis derived from quantum chemical calculations. PED quantifies the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal mode of vibration. researchgate.net

The key functional groups in this compound each exhibit characteristic vibrational frequencies. The amide group gives rise to prominent bands, including the N-H stretching vibration, typically observed in the 3300-3100 cm⁻¹ range, and the C=O stretching (Amide I band) which is expected around 1630-1680 cm⁻¹. The Amide II band, a mix of N-H bending and C-N stretching, appears near 1550 cm⁻¹.

The aromatic rings contribute multiple bands. The C-H stretching vibrations of the benzene rings are anticipated to occur above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations, along with C-C stretching vibrations within the rings, generate a complex pattern of bands in the 1600-1000 cm⁻¹ region, often referred to as the fingerprint region. The methyl group attached to the benzamide ring will show symmetric and asymmetric stretching vibrations between 2980 and 2870 cm⁻¹. researchgate.net The C-Br stretching vibration is typically found at lower frequencies, usually in the 600-500 cm⁻¹ range.

A theoretical PED analysis allows for unambiguous assignment of these vibrational modes, which can be complex due to the coupling of various motions, especially in the fingerprint region. nih.govepstem.net

Table 1: Expected Vibrational Frequencies and Assignments for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment |

|---|---|---|

| ~3300 | ν(N-H) | N-H stretching |

| 3100-3000 | ν(C-H) | Aromatic C-H stretching |

| 2980-2870 | ν(C-H) | Methyl group C-H stretching |

| ~1660 | ν(C=O) | Amide I band |

| ~1550 | δ(N-H) + ν(C-N) | Amide II band |

| 1600-1450 | ν(C=C) | Aromatic ring stretching |

| 1465-1440 | δ(C-H) | Asymmetric CH₃ bending |

| ~1380 | δ(C-H) | Symmetric CH₃ bending |

| ~1250 | ν(C-N) | Amide III band |

| 600-500 | ν(C-Br) | C-Br stretching |

Note: ν = stretching, δ = bending. Frequencies are approximate and based on literature values for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In this compound, the chromophores responsible for UV absorption are the two phenyl rings and the amide group.

The molecule is expected to exhibit strong absorptions in the UV region due to π → π* transitions associated with the aromatic systems. The benzamide moiety itself contains a conjugated system involving the benzene ring and the carbonyl group. The presence of substituents on the aromatic rings, such as the bromine atom and the methyl group, can cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity. These effects, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are influenced by the electronic nature of the substituents. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and aid in the interpretation of experimental results. doi.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique molecular formula. mdpi.comrsc.org

For this compound, the molecular formula is C₁₅H₁₄BrNO. Using HRMS, the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) can be compared to the theoretically calculated mass. A close match between the experimental and theoretical values (usually within a few parts per million, ppm) confirms the molecular formula and, by extension, the identity of the compound. This technique is particularly valuable due to the isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in a characteristic M and M+2 isotopic pattern in the mass spectrum. doi.org

Table 2: Calculated Exact Masses for HRMS Confirmation

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₅H₁₅⁷⁹BrNO⁺ | 304.0337 |

| [M+H]⁺ | C₁₅H₁₅⁸¹BrNO⁺ | 306.0316 |

| [M+Na]⁺ | C₁₅H₁₄⁷⁹BrNNaO⁺ | 326.0156 |

Theoretical and Computational Spectroscopy

Quantum Chemical Calculations for NMR Chemical Shift Prediction (e.g., GIAO Method)

Quantum chemical calculations have become indispensable for predicting and interpreting NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.net This method involves computing the magnetic shielding tensors for each nucleus in the molecule within a magnetic field.

The process typically begins with optimizing the molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set. Following geometry optimization, the GIAO calculation is performed on the optimized structure to yield absolute shielding values. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. Accurate prediction of chemical shifts can aid in the assignment of complex spectra and confirm the proposed molecular structure. researchgate.net

Computational Vibrational Spectroscopy Modeling

Theoretical modeling of vibrational spectra is a powerful complement to experimental FTIR and Raman spectroscopy. Using quantum chemistry software, the vibrational frequencies and intensities of a molecule can be calculated. chimia.ch This is typically done by first optimizing the molecular geometry to find a stable energy minimum. Then, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates.

The resulting harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. epstem.net These computational models not only predict the spectrum but also provide a detailed description of the atomic motions for each vibrational mode, which is essential for the Potential Energy Distribution (PED) analysis discussed in section 3.1.2.2. researchgate.net

Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons are fundamental properties that dictate the behavior of a molecule. For this compound, these properties can be elucidated through computational modeling and by analogy with crystallographic data of similar structures. iucr.orgresearchgate.net

The electronic structure can be described using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netresearchgate.net In this compound, the HOMO and LUMO are likely to be distributed over the conjugated π-systems of the aromatic rings and the amide linker.

Based on a comprehensive search of available literature, it is not possible to generate an article with the specific computational and spectroscopic data requested for the compound this compound.

While information is available on the general principles of these computational methods uni-muenchen.deresearchgate.netwisc.edunih.gov and on studies of structurally related but different molecules nih.govuni.lu, generating the requested article would require fabricating data for the specific compound . This would compromise the scientific accuracy and integrity of the information provided.

Therefore, until such specific research is conducted and published, the detailed characterization of this compound according to the provided outline cannot be fulfilled.

Crystallographic Analysis and Solid State Characteristics

Single Crystal X-Ray Diffraction Studies of N-(4-Bromobenzyl)-4-methylbenzamide

While specific experimental data for this compound is not available in the provided search results, a comprehensive understanding of its likely solid-state characteristics can be inferred from the analysis of closely related structures.

Crystal System and Space Group Determination

The determination of the crystal system and space group is a fundamental outcome of single-crystal X-ray diffraction analysis. For analogous benzamide (B126) derivatives, monoclinic space groups such as P2₁/c and orthorhombic space groups like Pbca are commonly observed. researchgate.netresearchgate.net The specific crystal system and space group for this compound would be determined by the symmetry elements present in its crystal lattice.

Unit Cell Parameters and Molecular Packing Arrangements

The unit cell is defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters for this compound would dictate the volume of the unit cell and the number of molecules (Z) it contains. The molecular packing arrangement describes how individual molecules are oriented and arranged within this unit cell. In related benzamides, molecules often form extended networks through various intermolecular interactions, leading to layered or three-dimensional architectures. up.ac.za

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions.

N-H⋯O and C-H⋯O Interactions

A prominent and structure-directing interaction in benzamides is the hydrogen bond between the amide N-H group and the carbonyl oxygen atom (N-H⋯O). This interaction typically leads to the formation of chains or dimers. nih.gov Additionally, weaker C-H⋯O hydrogen bonds, involving aromatic or methylene (B1212753) C-H groups and the carbonyl oxygen, often play a significant role in stabilizing the crystal packing. nih.gov

Molecular Conformation and Dihedral Angles in the Crystal Lattice

The conformation of the this compound molecule in the crystal lattice is defined by the torsion or dihedral angles between its constituent parts. Key dihedral angles would include the angle between the two aromatic rings and the torsion angles around the C-N and C-C bonds of the amide linkage. In similar benzamide structures, the amide group can be twisted relative to the planes of the attached aromatic rings. nih.gov The specific values of these angles for the title compound would be determined by the interplay of intramolecular steric effects and the intermolecular forces within the crystal.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact can be identified. The surface is partitioned to generate 2D "fingerprint plots," which summarize the distribution of intermolecular contacts.

For brominated benzamide derivatives, this analysis reveals the significant role of various weak interactions in the crystal packing. A detailed Hirshfeld surface analysis performed on the structurally similar compound, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide , provides a valuable model for understanding the contacts likely present in this compound. iucr.org The analysis quantifies the percentage contribution of each type of interaction to the total Hirshfeld surface area.

The most significant interactions are typically H···H contacts, which arise from van der Waals forces. iucr.org In the case of N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, these account for nearly 20% of the surface. iucr.org Other critical interactions include C···H/H···C contacts, which are indicative of C-H···π interactions, and contacts involving the halogen atom, such as Br···H/H···Br. iucr.org These halogen-hydrogen contacts, along with N-H···O and N-H···S hydrogen bonds, are crucial in directing the supramolecular assembly. iucr.org

The relative contributions of the most important intermolecular contacts for N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide are detailed below. iucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 19.7 |

| C···H/H···C | 14.8 |

| S···H/H···S | 12.6 |

| Br···H/H···Br | 12.4 |

| C···C | 9.9 |

| O···N/N···O | 7.9 |

Comparison with Related Benzamide Crystal Structures

The crystal packing of benzamides is largely governed by a network of hydrogen bonds and other non-covalent interactions. The substitution pattern on the phenyl rings can significantly influence the molecular conformation and the resulting supramolecular architecture.

A common feature in the crystal structure of N-substituted benzamides is the formation of intermolecular N—H⋯O hydrogen bonds, which often link molecules into infinite chains or centrosymmetric dimers. researchgate.net For instance, in the structure of N-(3,5-Dimethylphenyl)-4-methylbenzamide , molecules are linked into chains that run along the c-axis by these N—H⋯O interactions. researchgate.net Similarly, molecules of 4-Chloro-N-methylbenzamide are also connected via N—H⋯O hydrogen bonds. researchgate.net

The introduction of halogen atoms, such as the bromine in this compound, also has a profound effect. Studies on a series of 4-halobenzamides show that halogen substitution influences the electronic properties and can lead to different packing motifs. researchgate.net In addition to participating in halogen-hydrogen bonds, the nature of the halogen can affect the planarity of the amide bond itself. researchgate.net In some structures, such as N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide , the molecules are organized into a three-dimensional framework mediated by N—H⋯Br and C—H⋯O hydrogen bonds. iucr.org

Structure Activity Relationship Sar Studies of N 4 Bromobenzyl 4 Methylbenzamide and Its Analogues

Design and Synthesis of N-(4-Bromobenzyl)-4-methylbenzamide Derivatives

The synthesis of this compound and its derivatives is typically achieved through standard peptide coupling reactions. A common and efficient method involves the reaction of a substituted benzoic acid, such as 4-methylbenzoic acid, with a substituted benzylamine (B48309), like 4-bromobenzylamine (B181089). cbijournal.com This condensation reaction is often facilitated by coupling agents such as 1-Hydroxybenzotriazole (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) to form the stable amide bond. cbijournal.com An alternative route involves converting the benzoic acid to a more reactive acyl chloride, for instance with oxalyl chloride or thionyl chloride, which then readily reacts with the benzylamine. These synthetic strategies are robust and allow for the creation of large libraries of analogs for SAR studies by varying the starting materials. acs.orgresearchgate.net

The design of N-benzylbenzamide derivatives frequently involves systematic substitutions on both the benzyl (B1604629) (A-ring) and the benzoyl (B-ring) moieties to probe the impact of steric, electronic, and hydrophobic properties on biological activity.

For the benzyl moiety , a wide array of substituents has been explored. For instance, in the development of dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators, researchers have adapted substitutions like ortho-trifluoromethyl (CF₃) groups, which were found to be important for inhibitory activity on sEH and for enhancing metabolic stability. acs.org Further modifications on this ring, such as adding para-fluoro (-F) or para-methoxy (-OCH₃) groups, were used to fine-tune activity and selectivity towards specific receptor subtypes. acs.org

For the benzoyl moiety (the 4-methylphenyl group in the parent compound), various substitutions are also synthesized to establish a comprehensive SAR. In the pursuit of cholesteryl ester transfer protein (CETP) inhibitors, different functional groups were introduced onto this ring to optimize binding affinity. researchgate.net The synthesis of a library of N-aryl/alkyl/heterocycle benzamides starting from 4-methylbenzoic acid has been reported, where the amine component was varied to include aromatic amines with electron-withdrawing groups (e.g., -Br) and heterocyclic amines, resulting in a diverse set of compounds for biological screening. cbijournal.com

The amide bond is a cornerstone of the N-benzylbenzamide scaffold, and its modification is a key strategy in analog design. The amide group is often considered a more stable isostere of the enone functionality found in chalcones, a class of natural products with diverse bioactivities. researchgate.net

Key modifications include:

Inversion of Amide Orientation: Studies on inhibitors of papain-like protease (PLpro) from SARS-CoV have shown that inverting the amide bond orientation to form an "N,2-diphenylacetamide" backbone can lead to a significant loss of activity, highlighting the critical directional role of the N-H and C=O vectors for target interaction. nih.gov

N-Alkylation: The addition of substituents to the amide nitrogen atom has been explored. For instance, adding a methyl group to the nitrogen can influence the compound's conformational preferences and metabolic stability. nih.gov However, such substitutions can sometimes reduce potency, suggesting that the N-H group may be crucial as a hydrogen bond donor in receptor binding. nih.gov

Isosteric Replacement: In some contexts, the amide bond can be replaced by other functional groups like a urea (B33335). Many potent soluble epoxide hydrolase (sEH) inhibitors feature a urea or an amide structure as the central pharmacophore. acs.orgresearchgate.net

Impact of Structural Modifications on Biological Potency

The biological potency of N-benzylbenzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings and modifications to the central amide linker. SAR studies have been conducted for various biological targets, including tyrosinase, sEH/PPARγ, tubulin, and CETP. researchgate.netacs.orgresearchgate.netresearchgate.net

The bromine atom at the 4-position of the benzyl ring in this compound plays a significant role in determining biological activity. Halogen substituents, in general, are known to modulate a compound's lipophilicity, membrane permeability, and metabolic stability.

In the context of sEH inhibitors, a 4-bromo substituent on a related scaffold was part of a potent compound. acs.org More specifically, studies on other compound series have shown a clear preference for bromine over other halogens. For instance, in a series of pyrimidine (B1678525) linked acyl thiourea (B124793) derivatives, the bromo-substituted compound was the most potent inhibitor of proteinase K, with activity decreasing as the electronegativity of the halogen increased (Br > Cl >> F). nih.gov This indicates that the effect is not solely due to electronegativity but may also involve factors like atomic size, polarizability, and the ability to form specific halogen bonds with the target protein.

Table 1: Effect of Halogen Substitution on Proteinase K Inhibition

| Compound ID | Phenyl Ring Substituent | Inhibition Potency (IC₅₀ in µM) |

| 6a | 4-Br | 1.794 ± 0.080 |

| 6f | 4-Cl | 1.861 ± 0.071 |

| 6e | 4-F | 1.902 ± 0.091 |

Data adapted from a study on pyrimidine linked acyl thiourea derivatives, illustrating the superior activity of the bromo-substituent. nih.gov

The 4-methyl group on the benzamide (B126) ring is another key feature of the title compound. The influence of methyl groups on biological activity can be multifaceted, contributing to hydrophobic interactions, steric bulk, and affecting metabolic stability.

In SAR studies of SARS-CoV PLpro inhibitors based on the N-benzylbenzamide (chalcone-amide) backbone, the introduction of a methyl group on the carbon adjacent to the amide linker was found to dramatically increase potency. nih.gov While this is not the same position as in this compound, it underscores the sensitivity of the scaffold to methyl substitutions. In the development of CETP inhibitors, the 4-methyl group on the benzoyl moiety was a common feature in several potent scaffolds, including chlorobenzyl benzamides and N-(4-benzyloxyphenyl)-4-methylbenzenesulfonamides, suggesting its favorable contribution to binding. researchgate.net The replacement of the methyl group with a chloro substituent on a related scaffold slightly reduced α-amylase inhibition activity, further highlighting the specific role of the methyl group. nih.gov

A wide range of other functional groups have been investigated to establish a broad SAR for the N-benzylbenzamide class.

Hydroxyl Groups: For tyrosinase inhibition, the number and placement of hydroxyl groups on both aromatic rings are paramount. A study of N-benzylbenzamide analogs showed that N-(2,4-dihydroxybenzyl)-3,5-dihydroxybenzamide was a highly potent inhibitor. The inhibitory activities were ranked based on the hydroxylation pattern, with 3,5,2',4'-tetrahydroxyl substitution being the most effective. researchgate.net

Trifluoromethyl (CF₃) Groups: This strongly electron-withdrawing and lipophilic group often enhances biological activity and improves metabolic stability. In the design of dual sEH/PPARγ modulators, an ortho-CF₃ substituent on the benzyl ring was found to be a key feature for potent sEH inhibition. acs.org

Methoxy (B1213986) (OCH₃) Groups: The introduction of methoxy groups can influence receptor subtype selectivity. For instance, para-methoxy substitution on the benzyl ring was explored for its effect on PPARγ activation. acs.org

The electronic nature of the substituents is a crucial determinant of activity. Structure-activity relationship studies have revealed that electron-donating groups can enhance the anti-inflammatory potential of certain heterocyclic amide compounds, whereas electron-withdrawing groups are often favorable for anti-tubercular potency. This highlights the importance of tuning the electronic properties of the scaffold to match the requirements of a specific biological target.

Table 2: CETP Inhibitory Activity of Substituted Benzyl Benzamides

| Compound ID | Substituent (R) on Benzyl Ring | % Inhibition at 10 µM | IC₅₀ (µM) |

| 8a | 4-OCH₃ | 65.8 | 3.7 |

| 8b | 3-OCH₃ | 62.4 | 5.2 |

| 8c | 2-OCH₃ | 60.1 | 6.5 |

| 8d | 3-F | 68.9 | 2.9 |

| 8e | 4-F | 64.7 | 4.1 |

Data adapted from a study on CETP inhibitors with a 4-OCF₃ group on the benzoyl ring, demonstrating the impact of benzyl ring substituents on activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. youtube.com This method establishes a mathematical relationship between the chemical structure and biological activity, which is instrumental in the design of new drugs. tandfonline.com

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively applied to N-benzylbenzamide analogues to elucidate the structural requirements for their biological activities. researchgate.netnih.gov These models provide insights into how steric, electrostatic, and other physicochemical properties of the molecules correlate with their inhibitory or agonistic effects. researchgate.netnih.gov

For instance, in a study on N-benzylbenzamide derivatives as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, 3D-QSAR models were developed using a training set of 27 compounds and a test set of six. nih.gov The resulting CoMFA and CoMSIA models demonstrated high statistical significance, with cross-validated q² values of 0.750 and 0.551, and non-cross-validated r² values of 0.958 and 0.912, respectively. nih.gov The predictive power of these models was confirmed by external validation, yielding r²pred values of 0.722 and 0.682. nih.gov Such robust statistical parameters indicate that the generated models are reliable for predicting the activity of new compounds. researchgate.net

Similarly, 3D-QSAR studies on adamantyl N-benzylbenzamides as melanogenesis inhibitors revealed the importance of the steric contribution of the adamantyl group and the electrostatic contribution of a hydroxyl group at the 3-position for their activity. researchgate.netnih.gov The CoMFA model, in this case, also showed good predictive ability. researchgate.netnih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known biological activities is chosen. researchgate.net

Molecular Modeling: 2D or 3D structures of the molecules are generated and optimized. researchgate.net

Descriptor Calculation: Various physicochemical properties (descriptors) of the molecules are calculated. researchgate.net

Model Development: Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model correlating the descriptors with biological activity. nih.govnih.gov

Model Validation: The predictive power of the model is assessed using internal (cross-validation) and external validation techniques. nih.gov

QSAR models serve as valuable tools for designing new molecules with potentially enhanced activity by identifying the key structural features responsible for their biological effects. nih.gov

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the molecular level.

Through molecular docking and other screening methods, several putative biological targets for N-benzylbenzamide analogues have been identified, highlighting their potential therapeutic applications. These targets include:

Tubulin: A series of novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors, showing potent antitumor activities. researchgate.netnih.gov These compounds bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. researchgate.netnih.gov

Aurora Kinase A (AurkA): A novel N-benzylbenzamide-based allosteric inhibitor of Aurora Kinase A has been discovered. researchgate.netnih.gov This compound binds to an allosteric pocket, disrupting the interaction between AurkA and its activator TPX2, thereby inhibiting both the catalytic and non-catalytic functions of the kinase. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptor γ (PPARγ): N-benzylbenzamide derivatives have been investigated as PPARγ agonists, which are important targets for the treatment of type 2 diabetes. nih.govacs.org

Soluble Epoxide Hydrolase (sEH): Some N-benzylbenzamides have been found to be dual modulators of sEH and PPARγ, suggesting their potential in treating metabolic syndrome. acs.org

Butyrylcholinesterase (BChE): N-benzyl benzamide derivatives have been developed as selective inhibitors of BChE, which is a target for the potential treatment of advanced Alzheimer's disease. nih.gov

Elastase: A derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has shown potential as an elastase inhibitor. nih.gov

Programmed cell death 1 (PD-L1): Certain sulfonamide derivatives with a benzamide scaffold have been investigated as PD-L1 inhibitors. ekb.eg

Ligand-target interaction profiling provides a detailed understanding of the non-covalent interactions between a ligand and its biological target. nih.govnih.gov This information is crucial for optimizing the affinity and specificity of drug candidates.

For N-benzylbenzamide analogues, molecular docking studies have revealed key interactions with their respective targets:

Aurora Kinase A: Docking analysis of an N-benzylbenzamide inhibitor into the allosteric Y-pocket of AurkA highlighted important pharmacophoric features and interactions that were consistent with the observed structure-activity relationship. nih.gov

Tubulin: Molecular docking studies have helped to explore the binding modes of N-benzylbenzamide derivatives with tubulin at the colchicine binding site. researchgate.net

PPARγ: The probable binding modes of N-benzylbenzamide agonists within the PPARγ active site have been analyzed. Hydrogen bond interactions with residues such as His323, Tyr473, Ser289, and Ser342 were identified as being important for activity. nih.gov

Deubiquitinase ChlaDUB1: Computational docking was used to understand the binding mode of covalent inhibitors, leading to the design of more potent compounds. acs.org

The types of interactions typically profiled include:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Salt bridges

van der Waals forces

These interaction profiles, often generated using tools like PLIP (Protein-Ligand Interaction Profiler), are essential for structure-based drug design. nih.gov

Understanding the characteristics of the binding site on a biological target is fundamental for designing ligands that fit snugly and interact favorably.

Aurora Kinase A: The allosteric binding site, known as the Y-pocket, within the AurkA kinase domain has been a key focus. nih.gov High-throughput X-ray crystallography has been used to identify "hot-spots" within this pocket, demonstrating its druggability for the development of protein-protein interaction inhibitors. researchgate.net

PPARγ: The binding site for N-benzylbenzamide agonists is primarily lipophilic, which explains why ester derivatives can show improved inhibition compared to their acid counterparts. acs.org The classical PPARγ binding mode involves an acidic headgroup interacting with helix 12 for receptor activation, though some N-benzylbenzamide derivatives can retain agonist properties without this acidic group. acs.org

Tubulin: The colchicine binding site at the interface of α/β-tubulin is the target for many N-benzylbenzamide inhibitors. researchgate.net This site is a well-established target for anticancer drugs.

Carbonic Anhydrase: The catalytic site of carbonic anhydrase is divided into hydrophilic and hydrophobic regions, with a zinc ion at its core. tandfonline.com

The elucidation of these binding site characteristics allows medicinal chemists to tailor the chemical features of this compound and its analogues to achieve optimal binding affinity and biological effect.

Investigations into Molecular Mechanisms of Action for N 4 Bromobenzyl 4 Methylbenzamide

General Biological Activities of Benzamide (B126) Compounds

Benzamide and its derivatives are a versatile class of organic compounds characterized by a variety of pharmacological activities. mdpi.com These compounds are fundamental building blocks in organic synthesis, allowing for the introduction of diverse substituents and detailed structure-activity relationship studies. mdpi.com The amide bond, a key feature of benzamides, is prevalent in many biologically active molecules and contributes to a wide range of therapeutic effects. mdpi.comnih.gov

The biological activities associated with benzamide compounds are extensive and include:

Antimicrobial Activity: Benzamides have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nanobioletters.comnih.gov Their mechanism of action can involve the disruption of the bacterial cell wall or interference with essential enzymes. nanobioletters.comnih.gov

Anticancer Activity: Certain benzamide derivatives have shown potential as anticancer agents. mdpi.com

Anti-inflammatory and Analgesic Effects: These properties are also among the reported biological activities of benzamide compounds. mdpi.com

Enzyme Inhibition: Benzamides are known to inhibit various enzymes, a key aspect of their therapeutic potential. nih.gov This includes enzymes like acetylcholinesterase and β-secretase, which are implicated in Alzheimer's disease. mdpi.com

Anticonvulsant and Antioxidant Properties: Research has also pointed to the potential of benzamides in these areas. nanobioletters.com

The stability and relative ease of synthesis make benzamide derivatives attractive candidates for the development of new therapeutic agents. mdpi.com Their ability to form hydrogen bonds with the active sites of enzymes is a crucial factor in their biological activity. nih.gov

Enzyme Inhibition Profiling and Mechanistic Studies

The inhibitory activity of N-(4-Bromobenzyl)-4-methylbenzamide and related benzamide compounds against various enzymes is a significant area of research. These studies aim to elucidate the mechanisms by which these compounds exert their therapeutic effects.

The interaction between an inhibitor and an enzyme is a dynamic process characterized by binding and dissociation rates. nih.gov Reversible inhibitors bind to enzymes through non-covalent interactions, and this process is governed by association (k_on) and dissociation (k_off) rate constants. nih.gov The ratio of these constants determines the inhibition constant (Ki), which is a measure of the inhibitor's binding affinity. nih.gov

In contrast, irreversible inhibitors typically form a covalent bond with the enzyme, leading to a time-dependent inactivation. nih.gov This process often involves an initial reversible binding step followed by the formation of the covalent linkage. nih.gov Studies on benzoylhydrazide inhibitors of histone deacetylases (HDACs) have revealed a "fast-on/slow-off" binding mechanism, indicating a rapid initial binding and a slower dissociation from the enzyme. nih.gov

The kinetics of enzyme inhibition are crucial for understanding the inhibitor's potency and duration of action. For instance, the catalytic efficiency of an enzyme, determined by Vmax and KM, can be significantly altered by the presence of an inhibitor. udla.cl

Enzyme inhibitors can interact with their target enzymes in different ways. Some inhibitors bind directly to the active site, the region where the substrate normally binds, thereby preventing the substrate from accessing the enzyme. This is known as competitive inhibition. nih.gov

Other inhibitors bind to a different site on the enzyme, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the shape of the active site, making it less efficient or completely inactive. nih.gov This mechanism, termed allosteric modulation, can lead to noncompetitive, uncompetitive, or mixed-type inhibition. nih.govnih.gov

Molecular docking studies are often employed to visualize and understand the interactions between inhibitors and the active or allosteric sites of enzymes. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's binding affinity and selectivity. mdpi.comnih.gov For example, the bulky N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl) fragment in some 4-methylbenzamide (B193301) derivatives allows them to bind to the active site of Aurora-B kinase as type 1 inhibitors. nih.gov

Enzyme inhibition can be either reversible or irreversible. nih.govnih.gov

Reversible Inhibition: In this type of inhibition, the inhibitor binds to the enzyme through non-covalent forces, such as hydrogen bonds, ionic bonds, and hydrophobic interactions. nih.govnih.gov The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. Reversible inhibition can be further classified into competitive, noncompetitive, uncompetitive, and mixed types. nih.gov

Irreversible Inhibition: This type of inhibition involves the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov This covalent modification permanently inactivates the enzyme. Many clinically used drugs are irreversible inhibitors, as this mechanism can lead to a prolonged pharmacological effect. nih.gov For example, certain inhibitors of the enzyme DprE1, a key target in Mycobacterium tuberculosis, act as covalent inhibitors by forming a bond with a cysteine residue in the active site. nih.gov

The nature of the inhibition mechanism has significant implications for drug design and development. While reversible inhibitors offer the advantage of a more controlled and temporary effect, irreversible inhibitors can provide a more potent and sustained action. nih.govnih.gov

Benzamide derivatives have been shown to inhibit a range of specific enzymes, highlighting their potential as therapeutic agents for various diseases.

Sirtuins: Sirtuins are a class of NAD+-dependent protein deacylases involved in various cellular processes. nih.gov Some benzamide derivatives have been identified as inhibitors of sirtuins, particularly SIRT2. nih.gov Inhibition of SIRT2 has been linked to potential anticancer effects. nih.gov

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. explorationpub.com Inhibitors of HDACs (HDACi) have emerged as a promising class of anticancer drugs. nih.gov Benzoylhydrazide-based compounds have been identified as selective inhibitors of class I HDACs. nih.gov Furthermore, acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have shown high selectivity for the HDAC6 isoform. nih.govresearchgate.net

Kinases: Protein kinases are enzymes that regulate a wide array of cellular processes, and their dysregulation is often implicated in cancer. nih.gov Derivatives of 4-methylbenzamide have been developed as potent inhibitors of protein kinases, such as Aurora-B kinase, by acting as ATP-competitive inhibitors. nih.gov Additionally, 1-H-pyrazole-3-carboxamide derivatives have been shown to inhibit FLT3 and CDK kinases, which are targets in acute myelocytic leukemia. nih.gov

DprE1: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the cell wall synthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. sci-hub.stnih.gov DprE1 is a validated target for antitubercular drugs, and several benzamide-containing compounds have been developed as DprE1 inhibitors. mdpi.comd-nb.info These inhibitors can be either covalent or non-covalent. nih.gov The nitro group in some dinitrobenzamide inhibitors is crucial for their covalent mechanism of action, where it is reduced by the enzyme's FAD cofactor, leading to the formation of a covalent bond with a cysteine residue. nih.gov

Table 1: Specific Enzyme Targets of Benzamide Derivatives

| Enzyme Target | Class of Benzamide Derivative | Therapeutic Area |

|---|---|---|

| Sirtuin 2 (SIRT2) | General Benzamides | Cancer |

| Histone Deacetylases (HDACs) | Benzoylhydrazides, 4-(aminomethyl)-N-hydroxybenzamides | Cancer |

| Protein Kinases (e.g., Aurora-B, FLT3, CDK) | 4-Methylbenzamides, 1-H-pyrazole-3-carboxamides | Cancer |

Antimicrobial Activity and Associated Mechanisms

Benzamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. mdpi.comnanobioletters.com

Substituted N-phenylbenzamides have shown to be potent antibacterial agents, active against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action appears to differ depending on the bacterial type. For Gram-positive bacteria, which have a thick cell wall, the interaction is likely dominated by external electrostatic interactions. nih.gov In contrast, the thinner, more permeable cell wall of Gram-negative bacteria may allow the benzamide molecules to penetrate the cell and engage in hydrophobic and steric interactions. nih.gov

Several studies have synthesized and evaluated the antimicrobial properties of various benzamide derivatives. For instance, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and tested against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. mdpi.com Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.net

The antimicrobial mechanism of some benzamides has been linked to the inhibition of specific enzymes essential for bacterial survival. As mentioned previously, the inhibition of DprE1, a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, is a key mechanism for the antitubercular activity of certain benzamide compounds. nih.govmdpi.com Other benzamide-based agents have been developed as inhibitors of FtsZ, a protein that is essential for bacterial cell division, demonstrating potent antistaphylococcal activity. nih.gov

Furthermore, some N-heteroaryl-1H-(benz)imidazole derivatives, which can be considered related to the benzamide scaffold, have shown broad-spectrum antifungal activity, including against fluconazole-resistant species. researchgate.net

The diverse antimicrobial activities and mechanisms of action of benzamide derivatives make them a promising area for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance.

Antibacterial Efficacy and Mechanistic Pathways

This compound has demonstrated potential as an antibacterial agent, although the precise molecular mechanisms of its action are still under investigation. Research into the broader class of N-benzylbenzamide derivatives suggests that their antibacterial properties may be linked to their ability to interfere with critical bacterial cellular processes.

Some antimicrobial agents function by targeting and disrupting the bacterial cell wall, a structure that is essential for bacterial survival and integrity. The composition of the cell wall differs significantly between Gram-positive and Gram-negative bacteria, which could account for variations in the compound's efficacy against different bacterial strains. nih.govresearchgate.net The presence of halogens, such as the bromine atom in this compound, has been associated with increased antibacterial activity in related compounds. nih.gov

In silico studies on structurally similar N-phenylbenzamides have pointed towards a potential interaction with aminoglycoside-2"-phosphotransferase-IIa (APH(2")-IIa). mdpi.comubaya.ac.id This enzyme is produced by certain Gram-positive and Gram-negative bacteria and is responsible for conferring resistance to aminoglycoside antibiotics by catalyzing their phosphorylation. mdpi.comubaya.ac.id Inhibition of this enzyme could therefore represent a key mechanistic pathway for the antibacterial effects of this compound.

Table 1: Putative Antibacterial Mechanisms of this compound and Related Compounds

| Putative Mechanism | Description | Supporting Evidence |

|---|---|---|

| Cell Wall Interaction | Disruption of the bacterial cell wall integrity, leading to cell lysis and death. | General mechanism for some antimicrobial agents; differential effects on Gram-positive and Gram-negative bacteria suggest cell envelope interaction. nih.govresearchgate.net |

| Enzyme Inhibition | Inhibition of key bacterial enzymes necessary for survival and resistance. | In silico studies of related N-phenylbenzamides suggest potential inhibition of aminoglycoside-2"-phosphotransferase-IIa. mdpi.comubaya.ac.id |

| Increased Lipophilicity | Enhanced ability to penetrate bacterial cell membranes due to the presence of halogens. | Structure-activity relationship studies on related compounds show a correlation between halogenation and increased antibacterial activity. nih.gov |

Antifungal Efficacy and Mechanistic Pathways

The antifungal activity of this compound is an area of growing interest. While direct mechanistic studies on this specific compound are limited, research on related benzamide and N-phenylbenzamide derivatives provides insights into potential modes of action.

Similar to their antibacterial counterparts, the antifungal action of these compounds may involve the disruption of fungal cell structures or key metabolic pathways. In vitro studies have confirmed that N-phenylbenzamides can inhibit the growth of fungi such as Candida albicans. mdpi.com The precise molecular targets within the fungal cells, however, are yet to be fully elucidated.

The synthesis of various benzamide derivatives has been a strategy to develop novel antifungal agents. nih.govmdpi.com These efforts are driven by the need for new treatments to combat the rise of antifungal resistance. mdpi.comubaya.ac.id The structural features of this compound, including the benzamide core and the bromobenzyl group, are likely key contributors to its antifungal potential.

Table 2: Investigated Antifungal Activity of Related Benzamide Compounds

| Compound Class | Fungal Species Tested | Observed Effect |

|---|---|---|

| N-phenylbenzamides | Candida albicans | Inhibition of growth. mdpi.com |

| N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Various fungal species | Antifungal activity observed. nih.govresearchgate.net |

| Benzamidine derivatives with 1,2,3-triazole moieties | C. lagenarium, B. cinerea | In vitro inhibitory activity. mdpi.com |

Antimycobacterial Activity and Potential Targets

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel therapeutic agents. While direct studies on this compound are not extensively reported, research on other benzamide and aromatic compounds provides clues to potential antimycobacterial mechanisms.

A critical target in Mycobacterium tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov The inhibition of DprE1 has been identified as the mechanism of action for other novel antimycobacterial agents. nih.gov Given the importance of the cell envelope in mycobacteria, it is plausible that this compound could exert its effects by targeting components of this structure. nih.gov

Another potential target is the ribosomal small subunit, which is crucial for protein synthesis. biorxiv.org The discovery of compounds that bind to and inhibit the function of the mycobacterial ribosome has opened new avenues for drug development. biorxiv.org Furthermore, the disruption of fatty acid synthesis pathways in mycobacteria has been shown to be an effective strategy for growth inhibition. tum.de

Table 3: Potential Antimycobacterial Targets Based on Related Compound Studies

| Potential Target | Function | Relevance |

|---|---|---|

| Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) | Essential for mycobacterial cell wall synthesis. | A validated target for other antimycobacterial compounds. nih.gov |

| Ribosomal Small Subunit | Critical for protein synthesis. | Inhibition leads to cessation of bacterial growth. biorxiv.org |

| Fatty Acid Synthesis Pathways | Necessary for building the mycobacterial cell envelope. | Disruption of this pathway inhibits mycobacterial growth. tum.de |

Anti-inflammatory Pathways and Molecular Interactions

In addition to its antimicrobial properties, this compound and its structural analogs have demonstrated significant anti-inflammatory activity. This is primarily achieved through the modulation of key signaling pathways and the production of inflammatory mediators.

Modulation of Cytokine Production (e.g., IL-6, PGE2)

A study on the closely related compound N-Benzyl-4-Bromobenzamide (NBBA) has shown its ability to inhibit the production of pro-inflammatory mediators such as Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts. nih.gov In this study, NBBA exhibited potent anti-IL-6 activity, with an inhibition of 35.6 ± 0.5%, and a significant inhibition of PGE2 production by 75.6 ± 0.52%. nih.gov This suggests that this compound may exert its anti-inflammatory effects through a similar mechanism of downregulating these key inflammatory cytokines.

Table 4: Inhibitory Effects of N-Benzyl-4-Bromobenzamide (NBBA) on Pro-inflammatory Mediators

| Mediator | Inhibition Percentage | Cell Type |

|---|---|---|

| Interleukin-6 (IL-6) | 35.6 ± 0.5% | Lipopolysaccharide-induced human gingival fibroblasts. nih.gov |

| Prostaglandin E2 (PGE2) | 75.6 ± 0.52% | Lipopolysaccharide-induced human gingival fibroblasts. nih.gov |

Cellular Pathway Interferences

The anti-inflammatory effects of benzamide derivatives are often linked to their interference with key cellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a promising strategy for treating inflammatory diseases. nih.govnih.gov Research on other benzamide derivatives suggests that their anti-inflammatory efficacy is associated with the inhibition of transcription factors such as NF-κB. nih.gov

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK) and p38, play a crucial role in the inflammatory response. nih.gov Studies on structurally similar compounds have shown that they can suppress the phosphorylation of ERK and p38, thereby inhibiting the production of pro-inflammatory mediators. nih.gov It is therefore plausible that this compound may also interfere with the NF-κB and MAPK signaling cascades to exert its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Bromobenzyl)-4-methylbenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amide coupling between 4-methylbenzoic acid derivatives and 4-bromobenzylamine. Carbodiimide-based coupling agents (e.g., DCC or EDC) with HOBt as a catalyst are effective . Optimization involves solvent selection (e.g., DMF or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 acid/amine). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodology :

- NMR : - and -NMR confirm the presence of the 4-bromobenzyl group (δ ~4.4 ppm for –CH) and methyl substituent (δ ~2.3 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between aromatic rings .

- Mass spectrometry : ESI-MS validates molecular weight (calc. for CHBrNO: ~304.2 g/mol) .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodology : The 4-bromo group undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under Pd catalysis (e.g., Suzuki coupling for biaryl synthesis) . Kinetic studies in DMSO at 80°C show second-order dependence on nucleophile concentration . Competing hydrolysis can occur in aqueous conditions, requiring inert atmospheres for selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?